

Synthesis of 2-Iodo-5-methoxyphenol: An Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Iodo-5-methoxyphenol**

Cat. No.: **B1600464**

[Get Quote](#)

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of **2-Iodo-5-methoxyphenol**, a valuable substituted phenol derivative utilized as a building block in the development of novel pharmaceutical compounds and complex organic molecules. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry.

Introduction and Strategic Approach

2-Iodo-5-methoxyphenol is an aromatic compound featuring three key functional groups: a hydroxyl group, a methoxy group, and an iodine atom. The regioselective introduction of the iodine atom is the critical transformation in its synthesis. The most direct and efficient approach is the electrophilic aromatic substitution (EAS) on the commercially available precursor, 3-methoxyphenol.

The hydroxyl (-OH) and methoxy (-OCH₃) groups of 3-methoxyphenol are both activating and ortho-, para-directing. This electronic influence guides the incoming electrophile, in this case, an iodonium species, to the positions ortho and para to the activating groups. The synthesis described herein employs a direct iodination strategy, which offers a high-yielding and straightforward route to the desired product.

Mechanistic Insight: Electrophilic Aromatic Substitution

The core of this synthesis is the electrophilic aromatic substitution reaction. This class of reactions involves the attack of an electrophile on the electron-rich π system of the benzene

ring.^{[1][2]} The reaction proceeds through a two-step mechanism:

- Formation of the Sigma Complex: The π electrons of the aromatic ring act as a nucleophile, attacking the electrophilic iodine species. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
- Deprotonation and Aromatization: A weak base removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final iodinated product.

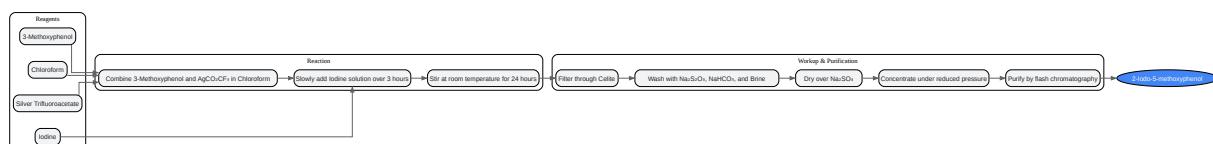
The choice of iodinating agent is crucial for a successful reaction. While molecular iodine (I_2) itself is not sufficiently electrophilic to react with many aromatic compounds, its reactivity can be enhanced by the presence of an activating agent. In this protocol, silver trifluoroacetate is used to generate a more potent electrophilic iodine species.

Materials and Equipment

Reagents and Chemicals

Reagent	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Supplier Suggestion
3-Methoxyphenol	150-19-6	C ₇ H ₈ O ₂	124.14	Sigma-Aldrich, TCI AMERICA
Iodine (I ₂)	7553-56-2	I ₂	253.81	Sigma-Aldrich, Merck
Silver trifluoroacetate (AgCO ₂ CF ₃)	2966-50-9	C ₂ AgF ₃ O ₂	220.88	Sigma-Aldrich, Strem Chemicals
Chloroform (CHCl ₃)	67-66-3	CHCl ₃	119.38	Fisher Scientific, Merck
5% Aqueous Na ₂ S ₂ O ₃	N/A	N/A	N/A	Prepared in-house
Saturated Aqueous NaHCO ₃	N/A	N/A	N/A	Prepared in-house
Brine (Saturated Aqueous NaCl)	N/A	N/A	N/A	Prepared in-house
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	7757-82-6	Na ₂ SO ₄	142.04	Standard laboratory grade
Dichloromethane (CH ₂ Cl ₂)	75-09-2	CH ₂ Cl ₂	84.93	For chromatography

Equipment


- Round-bottom flasks (2 L and appropriate sizes for workup)
- Magnetic stirrer and stir bars
- Dropping funnel

- Reflux condenser
- Ice bath
- Büchner funnel and filter paper
- Separatory funnel
- Rotary evaporator
- Flash chromatography system
- Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
- Nuclear Magnetic Resonance (NMR) spectrometer
- Infrared (IR) spectrometer

Experimental Protocol

This protocol is adapted from a peer-reviewed synthetic procedure and has been optimized for clarity and reproducibility.

Reaction Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-Iodo-5-methoxyphenol**.

Step-by-Step Procedure

- Preparation of Iodine Solution: In a suitable container, dissolve iodine (40.9 g, 161.1 mmol, 1.0 eq) in chloroform (850 mL) with stirring. This may take approximately 1.5 hours.
- Reaction Setup: To a 2 L round-bottomed flask, add 3-methoxyphenol (20.00 g, 161.1 mmol, 1.0 eq) and silver trifluoroacetate (35.6 g, 161.1 mmol, 1.0 eq).
- Addition of Iodine: Slowly add the prepared iodine solution to the round-bottomed flask containing 3-methoxyphenol and silver trifluoroacetate over a period of 3 hours using a dropping funnel.
- Reaction: Stir the reaction mixture at room temperature for 24 hours.

- Workup - Filtration: After 24 hours, filter the mixture through a pad of Celite to remove insoluble silver salts. Wash the precipitate with chloroform.
- Workup - Aqueous Washes: Transfer the combined filtrate to a separatory funnel.
 - Wash the organic layer with 5% aqueous $\text{Na}_2\text{S}_2\text{O}_3$ (500 mL) to quench any remaining iodine.
 - Wash with saturated aqueous NaHCO_3 .
 - Wash with water.
 - Wash with brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude residue by flash chromatography using dichloromethane (CH_2Cl_2) as the eluent to yield **2-Iodo-5-methoxyphenol** as a white solid. The expected yield is approximately 31.76 g (79%).

Characterization

The final product should be characterized to confirm its identity and purity.

- Appearance: White solid.
- Melting Point: 70-75 °C.[3]
- ^1H NMR (400 MHz, CDCl_3): δ = 7.49 (d, J = 8.8 Hz, 1H), 6.59 (d, J = 2.8 Hz, 1H), 6.33 (dd, J = 8.8, 2.8 Hz, 1H), 5.24 (s, 1H), 3.77 (s, 3H).
- ^{13}C NMR and IR Spectra: While comprehensive, publicly available ^{13}C NMR and IR spectral data for **2-Iodo-5-methoxyphenol** are limited, the expected IR spectrum would show characteristic peaks for the O-H stretch (broad, $\sim 3300\text{-}3500\text{ cm}^{-1}$), C-H aromatic stretches ($\sim 3000\text{-}3100\text{ cm}^{-1}$), and C-O stretches ($\sim 1000\text{-}1300\text{ cm}^{-1}$). The ^{13}C NMR would show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

- 3-Methoxyphenol: Toxic in contact with skin and harmful if swallowed or inhaled. Causes skin irritation and serious eye damage.[3][4][5][6][7][8]
- Iodine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation, and may cause respiratory irritation.[9][10]
- Silver trifluoroacetate: Fatal if swallowed and very toxic to aquatic life.
- Chloroform: Harmful if swallowed, causes skin and serious eye irritation, is toxic if inhaled, and is suspected of causing cancer.
- **2-Iodo-5-methoxyphenol:** Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

All waste materials should be disposed of in accordance with institutional and local regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Iodo-5-methoxyphenol 97 41046-70-2 [sigmaaldrich.com]
- 2. ymdb.ca [ymdb.ca]
- 3. 2-Iodo-6-methoxyphenol | C7H7IO2 | CID 443737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenol, 2-methoxy- [webbook.nist.gov]
- 6. 2-Methoxy-5-methylphenol [webbook.nist.gov]

- 7. rsc.org [rsc.org]
- 8. 153898-63-6|2-Iodo-5-methoxyaniline|BLD Pharm [bldpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-methoxy-5-vinyl phenol, 621-58-9 [thegoodsentscompany.com]
- To cite this document: BenchChem. [Synthesis of 2-Iodo-5-methoxyphenol: An Application Note and Protocol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1600464#step-by-step-guide-to-the-synthesis-of-2-iodo-5-methoxyphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com